![molecular formula C14H25NO3Si B14413771 N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine CAS No. 86936-14-3](/img/structure/B14413771.png)
N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine: is a chemical compound with a unique structure that includes a silanamine core substituted with methoxyphenyl and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine typically involves the reaction of 4-methoxyaniline with a silane derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The silanamine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted silanamines with various functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine is used as a precursor for the synthesis of more complex molecules
Biology: The compound has potential applications in the development of bioactive molecules. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In materials science, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine involves its interaction with molecular targets through its functional groups. The methoxyphenyl group can participate in π-π interactions, while the silanamine core can form hydrogen bonds and coordinate with metal ions. These interactions contribute to the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar in structure but lacks the silanamine core.
4-Methoxyphenylacetone: Contains a methoxyphenyl group but has a different functional group.
(2RS)-1-(4-Methoxyphenyl)propan-2-amine Hydrochloride: Similar in structure but contains an amine group instead of a silanamine core.
Uniqueness: N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine is unique due to the presence of both silanamine and methoxyphenyl functionalities. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
86936-14-3 |
|---|---|
Molecular Formula |
C14H25NO3Si |
Molecular Weight |
283.44 g/mol |
IUPAC Name |
4-methoxy-N-[methyl-di(propan-2-yloxy)silyl]aniline |
InChI |
InChI=1S/C14H25NO3Si/c1-11(2)17-19(6,18-12(3)4)15-13-7-9-14(16-5)10-8-13/h7-12,15H,1-6H3 |
InChI Key |
KZAHJQQDNCRJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C)(NC1=CC=C(C=C1)OC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


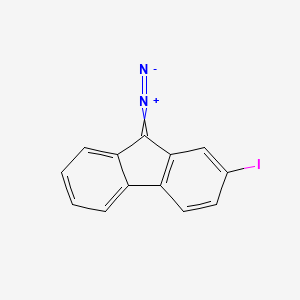
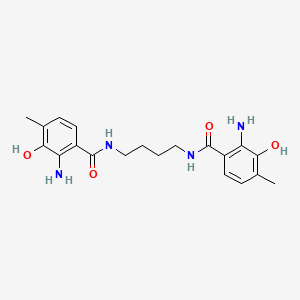
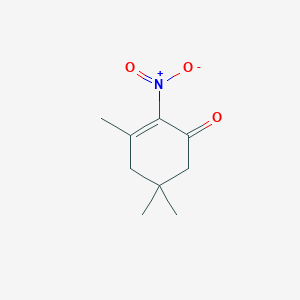
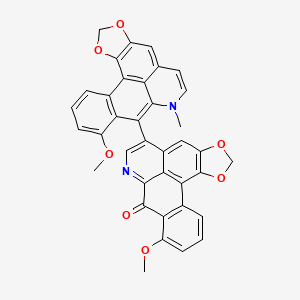
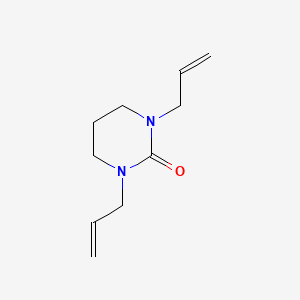
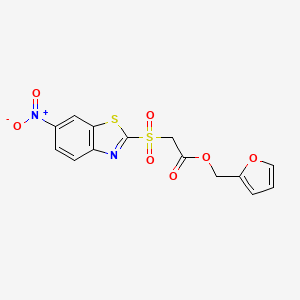
![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
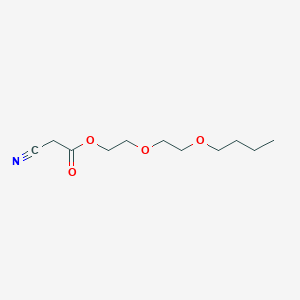
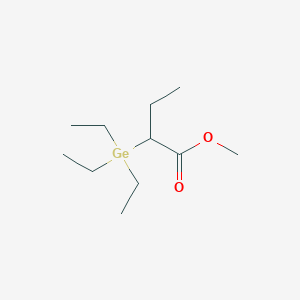
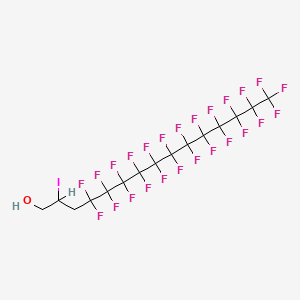
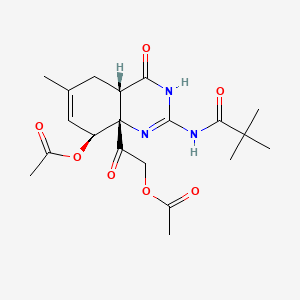
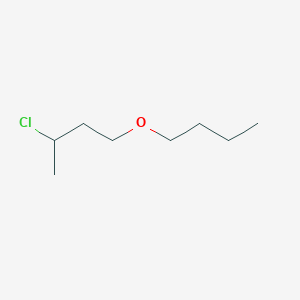
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
